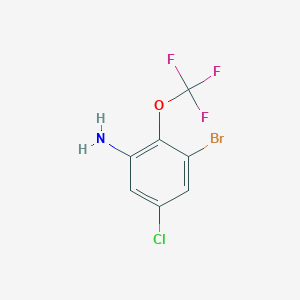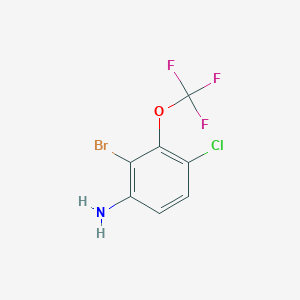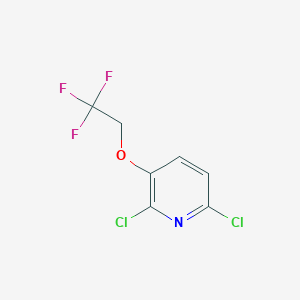
2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine
説明
“2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” is a chemical compound with the molecular formula C7H4Cl2F3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ring is substituted at the 2nd and 6th positions with chlorine atoms, at the 3rd position with a trifluoroethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” include a predicted boiling point of 249.6±40.0 °C and a predicted density of 1.505±0.06 g/cm3 . Its pKa is predicted to be -8.05±0.10 .科学的研究の応用
Variability in Chemistry and Properties
The chemistry and properties of pyridine derivatives, such as 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, offer a wide range of variability. These compounds, including their complexes, show significant promise due to their diverse preparation procedures, spectroscopic properties, structural characteristics, magnetic properties, and biological and electrochemical activity. This variability suggests potential interest points for future investigation, including the exploration of unknown analogues (Boča, Jameson, & Linert, 2011).
Environmental Impact of Fluorinated Alternatives
The persistence, bioaccumulation, and toxicity of Per- and polyfluoroalkyl substances (PFASs) have led to the search for new compounds that can replace them. Fluorinated alternatives, including those related to the chemical structure of 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, show systemic multiple organ toxicities, suggesting the need for additional toxicological studies to confirm their long-term usability (Wang et al., 2019).
Medicinal and Chemosensing Applications
Pyridine derivatives play a critical role in medicinal and chemosensing applications, exhibiting a range of biological activities such as antibacterial, antioxidant, and anticancer activities. Furthermore, these derivatives are highly effective as chemosensors for the detection of various species, underscoring their importance in analytical chemistry and potential for designing new biological active compounds and chemosensors (Abu-Taweel et al., 2022).
Agrochemical Applications
Pyridine-based compounds, including those similar to 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, have been crucial in the development of agrochemicals or pesticides, such as fungicides, insecticides, and herbicides. The exploration of new methods for discovering novel lead compounds in the agrochemical field is essential to meet changing market requirements and enhance the efficiency of research phases (Guan et al., 2016).
Anticancer Agents and Therapeutic Applications
The exploration of pyridine derivatives for their anticancer potency against various cancer cell lines has been significant. Pyridine-based Cu(II) complexes, in particular, show great effects, suggesting a strong future for these compounds as potential anticancer agents. This highlights the importance of pyridine derivatives in the development of new therapeutic agents with enhanced solubility, bioavailability, and pharmacological effects (Alshamrani, 2023).
将来の方向性
特性
IUPAC Name |
2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(6(9)13-5)14-3-7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTSHMIWUMKAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[2-(cyclobutylmethoxy)ethyl]carbamate](/img/structure/B1413509.png)
![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)
![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)
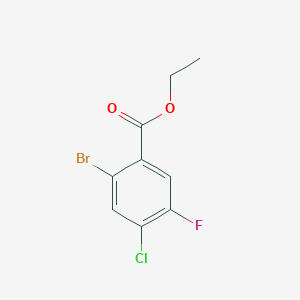
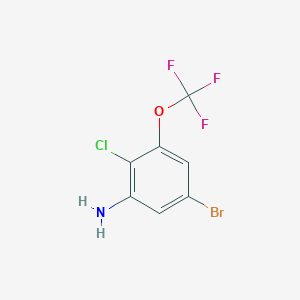
![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
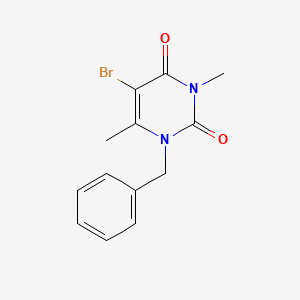
![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)
